3-ethoxy-4-(nonan-2-yloxy)benzaldehyde
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Overview
Description
3-ethoxy-4-(nonan-2-yloxy)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an ethoxy group and a methyloctyloxy group attached to the benzene ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-(nonan-2-yloxy)benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 3-ethoxy-4-hydroxybenzaldehyde with methyloctyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-(nonan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 3-Ethoxy-4-(methyloctyloxy)benzoic acid.
Reduction: 3-Ethoxy-4-(methyloctyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-4-(nonan-2-yloxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a component in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-(nonan-2-yloxy)benzaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ethoxy and methyloctyloxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its interaction with cellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyloctyloxy group.
4-Ethoxybenzaldehyde: Lacks the additional substituent on the benzene ring.
3-Methoxy-4-hydroxybenzaldehyde: Contains a hydroxy group instead of an ethoxy group.
Uniqueness
3-ethoxy-4-(nonan-2-yloxy)benzaldehyde is unique due to the presence of both ethoxy and methyloctyloxy groups, which can impart distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-ethoxy-4-nonan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-4-6-7-8-9-10-15(3)21-17-12-11-16(14-19)13-18(17)20-5-2/h11-15H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPLPBDNZKRAPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)OC1=C(C=C(C=C1)C=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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